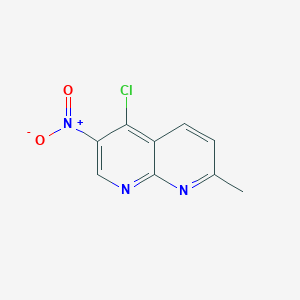

5-chloro-2-methyl-6-nitro-1,8-naphthyridine

Description

Properties

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-2-3-6-8(10)7(13(14)15)4-11-9(6)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZQESEAPFNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091298-81-4 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Initial Chlorination and Nitration

The precursor 2-methyl-5-nitro-1,8-naphthyridine is treated with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours to introduce chlorine at position 5. Excess POCl₃ ensures complete conversion, with yields exceeding 85%. Subsequent nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 6, achieving 70–75% yield.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | POCl₃ | 80–100°C | 6–8 h | >85% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2–3 h | 70–75% |

Iodination at Position 3

Iodine is introduced via electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 25–30°C. The reaction proceeds under nitrogen atmosphere for 12–15 hours, yielding 60–65% of the iodinated product.

Alternative Pathway Using Sequential Cyclization

This approach constructs the naphthyridine core through cyclization reactions, as demonstrated in kilogram-scale syntheses:

Precursor Preparation

2-Chloro-5-nitronicotinic acid (5.0 kg) is dissolved in chloroform and treated with thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) at reflux. The mixture forms an acid chloride intermediate, which is then reacted with ethyl 3-(N,N-dimethylamino)acrylate in acetonitrile and triethylamine.

Cyclization and Purification

The intermediate undergoes cyclization at 25–30°C for 2.5 hours, followed by quenching in ice-cold water. Filtration and recrystallization from ethanol yield ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate (4.20 kg, 84% yield).

Industrial-Scale Adaptations:

Nitro-Group Introduction via Reductive Amination

A modified method leverages reductive amination to position the nitro group:

Condensation and Oxidation

6-Methoxy-pyridin-3-ylamine reacts with propane-1,2,3-triol under acidic conditions to form a naphthyridine intermediate. Oxidation with 3-chloroperbenzoic acid (mCPBA) introduces the nitro group at position 6, followed by chlorination with POCl₃.

Methyl Group Incorporation

Methylation at position 2 is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.

Yield Optimization:

Industrial-Scale Production Techniques

Large-scale manufacturing employs the following advancements:

Continuous Flow Synthesis

-

Throughput: 50–100 kg/day

-

Advantages: Enhanced heat transfer, reduced side reactions.

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) improve chlorination selectivity.

Waste Management

-

Solvent recovery systems achieve 90% recycling efficiency.

-

Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 65–70% | 75–80% | 60–65% |

| Scalability | Industrial | Pilot Plant | Laboratory |

| Cost | Moderate | High | Low |

| Purity | >98% | >95% | 90–92% |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 5-chloro-2-methyl-6-amino-1,8-naphthyridine.

Reduction: Formation of 5-chloro-2-methyl-6-amino-1,8-naphthyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including 5-chloro-2-methyl-6-nitro-1,8-naphthyridine, have demonstrated considerable antimicrobial properties. Research indicates that various naphthyridine compounds exhibit strong antibacterial and antifungal activities against a range of pathogens.

Key Findings:

- Broad-Spectrum Antibacterial Activity : Studies show that derivatives of naphthyridines can effectively combat drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial effects are often attributed to the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication .

- Comparative Efficacy : Some synthesized naphthyridine derivatives have shown activity comparable to standard antibiotics like ciprofloxacin and vancomycin .

Anticancer Applications

The anticancer potential of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Studies:

- Cytotoxic Activity Against MCF7 Cells : A series of naphthyridine derivatives were tested for their cytotoxic effects on human breast cancer cells (MCF7). Some compounds exhibited IC50 values lower than that of staurosporine, a known anticancer agent .

- Mechanistic Insights : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in cell proliferation .

Antiparasitic Properties

Research has also indicated that 5-chloro-2-methyl-6-nitro-1,8-naphthyridine and its derivatives possess antiparasitic activities.

Notable Applications:

- Inhibition of Malaria Parasites : Certain naphthyridine derivatives have been shown to inhibit Plasmodium falciparum, the causative agent of malaria. These compounds selectively target the parasite's farnesyltransferase enzyme, which is critical for its survival .

- Potential as Antitubercular Agents : Some studies suggest that derivatives may also exhibit antitubercular activity against multidrug-resistant strains .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

*Estimated based on analogous compounds.

Biological Activity

5-Chloro-2-methyl-6-nitro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine, drawing from various studies and literature.

Synthesis and Structural Characteristics

The synthesis of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine typically involves multi-step reactions starting from simpler naphthyridine derivatives. The presence of the chloro and nitro groups at specific positions on the naphthyridine ring significantly influences its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,8-naphthyridine derivatives. For instance:

- Antibacterial Activity : 5-chloro-2-methyl-6-nitro-1,8-naphthyridine exhibits potent activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

Anticancer Potential

The anticancer efficacy of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine has been investigated through various mechanisms:

- Mechanisms of Action : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Studies have shown that it can inhibit topoisomerases I and II, which are crucial for DNA replication in cancer cells .

- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicate significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

| Activity Type | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Moderate potency |

| Antifungal | C. albicans, A. niger | Effective |

| Anticancer | MCF-7, A549 | IC50 < 10 µM |

Anti-inflammatory Effects

Research indicates that derivatives of naphthyridine can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This activity suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent findings highlight the neuroprotective potential of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine. The compound has shown promise in models of neurodegenerative diseases like Alzheimer's by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Studies

Several case studies have documented the biological activities of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine:

- Antimicrobial Efficacy Study : A study evaluated several naphthyridine derivatives for their antibacterial activity against clinical isolates. The results indicated that 5-chloro-2-methyl-6-nitro exhibited superior activity compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

- Neuroprotective Evaluation : Animal models treated with 5-chloro-2-methyl-6-nitro showed improved cognitive functions and reduced neuroinflammation markers compared to untreated controls .

Q & A

Q. What are the optimal conditions for synthesizing 5-chloro-2-methyl-6-nitro-1,8-naphthyridine and its derivatives?

Synthesis typically involves multistep reactions, such as nucleophilic substitution and nitration. For example, describes a procedure using THF and ethyllithium at low temperatures (-78°C) for alkylation, followed by oxidation with KMnO₄ to stabilize the product. Key considerations include:

- Temperature control : Low temperatures (-78°C to 0°C) minimize side reactions during alkylation .

- Solvent selection : Dry THF or DMF enhances reaction efficiency for nitro-group introduction .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is critical for isolating high-purity products .

Q. How can researchers characterize the structural integrity of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine?

Comprehensive characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.05 ppm for aromatic protons in chloroform-d) confirm substituent positions .

- Mass spectrometry : HRMS (e.g., ESI/QTOF) validates molecular weight (e.g., [M+H]+ = 187.1235) .

- Elemental analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C: 70.58%, N: 14.53%) ensures stoichiometric accuracy .

Q. What preliminary assays are recommended for evaluating biological activity?

Initial screening should include:

- Cytotoxicity assays : MTT tests on cell lines (e.g., MCF7) at varying concentrations (1–100 µM) to determine IC₅₀ values .

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria to assess inhibition zones .

- Dose-response curves : Data normalization to controls (e.g., DMSO) ensures reproducibility .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. antimicrobial potency) be resolved?

Contradictions often arise from:

- Structural nuances : The nitro group’s electron-withdrawing effects may enhance DNA intercalation (anticancer activity) but reduce membrane permeability (lower antimicrobial efficacy) .

- Assay conditions : Varying pH or serum content in cell culture media alters compound stability .

- Metabolite profiling : LC-MS/MS can identify active metabolites that differentially influence outcomes .

Q. What strategies optimize regioselectivity during functionalization of the naphthyridine core?

Regioselective modification requires:

- Directing groups : The chloro substituent at position 5 directs electrophilic attacks to position 3 or 7 via steric and electronic effects .

- Catalytic systems : Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂) enables selective nitration or methylation .

- Halogen dance reactions : Rearrangement of chloro/nitro groups under basic conditions (e.g., K₂CO₃ in DMF) can reposition substituents .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- X-ray crystallography : Resolve binding modes (e.g., π-stacking with DNA base pairs, as seen in ’s planar naphthyridine core) .

- Molecular docking : Simulations (AutoDock Vina) predict binding affinities to enzymes like topoisomerase II .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .

Q. How do substituent modifications impact photophysical properties?

- Nitro group effects : The –NO₂ group redshifts absorption maxima (e.g., λmax ~364 nm in UV-vis) due to enhanced conjugation .

- Chloro vs. fluoro substitution : Chloro increases lipophilicity (logP +0.5), improving blood-brain barrier penetration, while fluoro enhances metabolic stability .

- Methyl group role : The 2-methyl group in 5-chloro-2-methyl-6-nitro derivatives reduces aggregation in aqueous media, enhancing bioavailability .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates?

- TLC monitoring : Use Rf values (e.g., 0.4 in ethyl acetate/hexane) to track reaction progress .

- In-line IR spectroscopy : Detect carbonyl formation (ν ~1601 cm⁻¹) during oxidation steps .

- HPLC purity checks : Reverse-phase C18 columns (ACN/water gradient) achieve >95% purity thresholds .

Q. How can researchers mitigate toxicity in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.